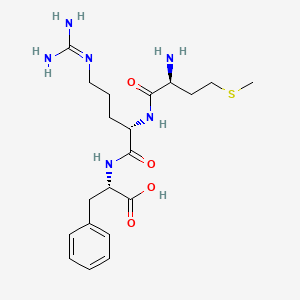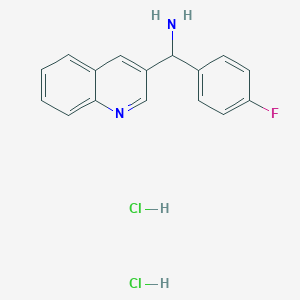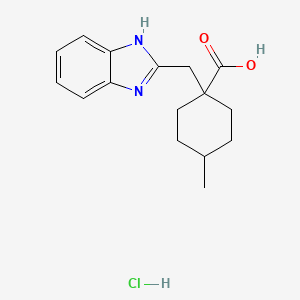
1-Tert-butyl 4-ethyl 3-oxoazepane-1,4-dicarboxylate
Overview
Description
1-Tert-butyl 4-ethyl 3-oxoazepane-1,4-dicarboxylate is a chemical compound with the CAS Number: 98977-38-9 . It has a molecular weight of 285.34 . The compound is a pale-yellow to yellow-brown sticky oil to semi-solid at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 1-(tert-butyl) 4-ethyl 3-oxoazepane-1,4-dicarboxylate . The InChI code for this compound is 1S/C14H23NO5/c1-5-19-12(17)10-7-6-8-15(9-11(10)16)13(18)20-14(2,3)4/h10H,5-9H2,1-4H3 .Physical And Chemical Properties Analysis
1-Tert-butyl 4-ethyl 3-oxoazepane-1,4-dicarboxylate is a pale-yellow to yellow-brown sticky oil to semi-solid at room temperature .Scientific Research Applications
Thermophysical Property Measurements
- The study by Marsh et al. (1999) presents a detailed review of thermophysical property measurements on mixtures containing various ethers like MTBE, TAME, and ETBE with non-polar solvents. The focus is on understanding the vapor–liquid equilibria and related properties in binary and ternary mixtures, which are crucial in industrial applications such as fuel additives for improving octane rating and reducing exhaust pollution (Marsh et al., 1999).
Biodegradation and Fate in Soil and Groundwater
- Thornton et al. (2020) provide a comprehensive review on the biodegradation and fate of the gasoline ether oxygenate ETBE in soil and groundwater. This study is significant in the context of environmental pollution and remediation as it discusses the microbial degradation pathways and the influence of co-contaminants on the biodegradation process (Thornton et al., 2020).
Microbial Degradation in Subsurface
- Schmidt et al. (2004) delve into the microbial degradation of fuel oxygenates like MTBE and TBA in subsurface environments. This paper highlights the significance of understanding the biodegradability of such compounds under various redox conditions for effective environmental remediation strategies (Schmidt et al., 2004).
Safety and Hazards
properties
IUPAC Name |
1-O-tert-butyl 4-O-ethyl 3-oxoazepane-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO5/c1-5-19-12(17)10-7-6-8-15(9-11(10)16)13(18)20-14(2,3)4/h10H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STZNGLKBJPCWIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(CC1=O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
98977-38-9 | |
| Record name | 1-tert-butyl 4-ethyl 3-oxoazepane-1,4-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methanol](/img/structure/B1441338.png)






